molecular formula C12H18BNO3 B1520622 (4-(1-Morpholinoethyl)phenyl)boronic acid CAS No. 1226814-83-0

(4-(1-Morpholinoethyl)phenyl)boronic acid

Cat. No.: B1520622
CAS No.: 1226814-83-0
M. Wt: 235.09 g/mol
InChI Key: DFTTWASDXFJMSP-UHFFFAOYSA-N
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Description

The compound “(4-(1-Morpholinoethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are commonly used in organic synthesis and are generally stable and easy to handle .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H18BNO3 . The compound contains a boron atom bonded to two hydroxyl groups and a phenyl group that is further substituted with a morpholinoethyl group .


Chemical Reactions Analysis

Boronic acids are known to participate in various types of chemical reactions. They can act as Lewis acids, forming adducts with Lewis bases. They are also involved in metal-catalyzed cross-coupling reactions . Specific reactions involving “this compound” are not provided in the search results.

Scientific Research Applications

Detection of Organophosphorus Pesticides

A novel pH-responsive fluorescence probe based on a similar boronic acid compound, (4-morpholinomethyl) boronic acid (4-MPBA), was synthesized for the sensitive detection of trace-level organophosphorus pesticides (OPs) in fruit juices. This probe's sensitivity to pH changes enables the detection of OPs by inhibiting the reaction between OPs and acetylcholinesterase, showcasing a practical application in food safety and environmental monitoring (Zhao et al., 2021).

Boronic Acid Mannich Reactions

The boronic acid Mannich (BAM) reaction, employing α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids, highlights the compound's role in organic synthesis. This process facilitates the formation of 1-phenyl-1-morpholinoalkan-2-ones in moderate yields, illustrating the compound's utility in synthetic organic chemistry (Stas & Tehrani, 2007).

Sugar Binding and Sensing

Research on a new class of carbohydrate-binding boronic acids revealed that ortho-hydroxyalkyl arylboronic acids, akin to the compound , can complex glycopyranosides under physiologically relevant conditions. This finding suggests potential applications in designing oligomeric receptors and sensors for cell-surface glycoconjugates, which could advance glycoscience and biomedical research (Dowlut & Hall, 2006).

Crystal Engineering and Co-Crystal Design

Phenylboronic acids, including derivatives such as (4-(1-Morpholinoethyl)phenyl)boronic acid, exhibit conformational diversity and have been used in co-crystal design with N-donor compounds. This application highlights their significance in materials science, particularly in designing molecular complexes with specific properties (Varughese et al., 2011).

Enantioselective Synthesis

The compound's utility is further demonstrated in the enantioselective Petasis reaction, where it serves as a chiral auxiliary. This application underscores its potential in the asymmetric synthesis of bioactive compounds, contributing to pharmaceutical and synthetic organic chemistry (Koolmeister et al., 2002).

Mechanism of Action

Target of Action

The primary target of (4-(1-Morpholinoethyl)phenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura cross-coupling reaction .

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, such as this compound, transfers its organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a suitable solvent and an optimal temperature to proceed efficiently . Additionally, the stability and efficacy of this compound can be affected by factors such as light, heat, and moisture. Therefore, it is typically stored under controlled conditions to maintain its reactivity.

Safety and Hazards

Boronic acids, including “(4-(1-Morpholinoethyl)phenyl)boronic acid”, can pose health risks. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety measures should be taken when handling these compounds, including the use of personal protective equipment and adequate ventilation .

Biochemical Analysis

Biochemical Properties

(4-(1-Morpholinoethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of serine proteases, where this compound forms a reversible covalent bond with the active site serine residue. This interaction is crucial for its application in studying enzyme kinetics and developing enzyme inhibitors .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophilic groups in proteins and enzymes. This property is particularly useful in enzyme inhibition, where this compound can inhibit enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . This degradation can impact its efficacy in long-term experiments, necessitating careful consideration of experimental duration and compound stability.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes and modulate cellular processes. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering metabolite levels and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with nuclear proteins and modulates gene expression. Additionally, its localization to the cytoplasm allows it to inhibit cytoplasmic enzymes and affect cellular metabolism.

Properties

IUPAC Name

[4-(1-morpholin-4-ylethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16/h2-5,10,15-16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTTWASDXFJMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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